2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at position 1 and a 2-chlorobenzamide moiety at position 5.
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-25(23,24)21-11-5-6-13-9-10-14(12-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQXBRUXDQMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Acts as a versatile intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes and other proteins.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the realm of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of specialized polymers and advanced materials.
Mechanism of Action: : The compound’s mechanism of action largely revolves around its ability to interact with biological macromolecules. The chlorine atom and the sulfonyl group are key sites for molecular interactions.
Molecular targets include enzymes such as kinases, where it may act as an inhibitor.
The pathways involved often include covalent modification of active sites or allosteric modulation.
Comparison with Similar Compounds: : Comparison with other similar compounds highlights its uniqueness in terms of:
The presence of both a sulfonyl group and a chlorine atom, which is less common in similar structures.
The tetrahydroquinoline moiety, which contributes to its distinct biological activity.
Similar Compounds Include:
2-chloro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
This compound offers a rich playground for chemists and researchers, bridging synthetic pathways and practical applications. Feel free to ask for more specifics!
Biological Activity
2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloro group, a benzamide backbone, and a tetrahydroquinoline moiety with an ethane sulfonyl group. The unique combination of these functional groups suggests various mechanisms of action and therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 376.4 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O3S |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | This compound |
| LogP | 2.9216 |
| Polar Surface Area | 54.246 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways or cancer cell proliferation. The mechanism likely involves binding to active sites of target proteins, leading to modulation of their activity.
Biological Assays and Findings
Research has indicated that compounds similar to this compound can exhibit significant biological activities:
- Antioxidant Activity : In vitro assays have demonstrated that related compounds can scavenge free radicals effectively.
- Anticancer Activity : Studies have shown that certain derivatives inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce pro-inflammatory cytokine levels in various models.
Case Studies
Several studies have explored the biological activities of compounds related to this class:
- Antidiabetic Potential : A study highlighted the efficacy of related benzamide derivatives in inhibiting α-glucosidase and α-amylase enzymes, which are crucial for carbohydrate metabolism. These compounds displayed significant binding affinity and inhibition rates through molecular docking simulations .
- Cytotoxicity Assessment : Research involving cytotoxicity assays indicated that derivatives of tetrahydroquinoline exhibited low cytotoxicity while maintaining potent activity against specific cancer cell lines .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into the stability and interaction profiles of these compounds with target proteins, suggesting favorable binding interactions that correlate with their biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified from pesticidal and chemical databases. Below is a comparative analysis based on substituents, applications, and physicochemical properties:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Influence: The ethanesulfonyl group in the target compound distinguishes it from analogs like triflumuron (trifluoromethoxy) or chlorsulfuron (triazine-sulfonamide). Sulfonyl groups enhance solubility and metabolic stability, which may influence bioavailability . The tetrahydroquinoline core is less common in pesticidal compounds compared to triazine (chlorsulfuron) or pyridine (diflufenican) scaffolds, suggesting unique binding interactions .
Functional Group Activity :
- Chlorobenzamide moieties (as in the target compound and chlorsulfuron) are associated with herbicidal activity, likely through inhibition of acetolactate synthase (ALS) in plants .
- Sulfonamide groups (e.g., ethanesulfonyl in the target compound) are prevalent in sulfonylurea herbicides but may also confer insecticidal properties in other contexts .
Its activity remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
